molecular formula C18H23N3O3S2 B2698339 4-(diethylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 308292-90-2

4-(diethylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2698339
CAS No.: 308292-90-2
M. Wt: 393.52
InChI Key: WOLVLXHCJBPEKX-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H23N3O3S2 and its molecular weight is 393.52. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition

Research into sulfonamide derivatives, closely related to the query compound, has shown significant inhibition of carbonic anhydrase (CA) isoenzymes, which are involved in various physiological processes. For example, aromatic sulfonamides have been evaluated for their ability to inhibit carbonic anhydrases I, II, IV, and XII, displaying nanomolar inhibitory concentrations and suggesting potential for therapeutic applications in conditions like glaucoma, epilepsy, and cancer (Supuran et al., 2013).

Antimicrobial and Antifungal Activities

Several studies have synthesized and tested derivatives for antimicrobial and antifungal activities. For instance, thiophenylhydrazonoacetates, related to the core structure of the query compound, have been explored for yielding various heterocyclic derivatives with potential biological activities (Mohareb et al., 2004). Another study on benzothiazoles and thiazolopyridines, structures similar to the query compound, reported a metal-free synthesis approach showing potential for pharmaceutical applications due to their broad biological activities (Qian et al., 2017).

Anticancer Research

Compounds structurally related to "4-(N,N-diethylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide" have been investigated for their anticancer properties. Notably, indapamide derivatives were synthesized and showed pro-apoptotic activity against melanoma cell lines, indicating their potential as anticancer agents (Yılmaz et al., 2015).

Organic Synthesis

The chemical structure of the query compound lends itself to various organic synthesis applications. For instance, acridine-acetazolamide conjugates, which feature similar sulfonamide and aromatic components, were synthesized and evaluated for their inhibition of carbonic anhydrase isoforms, demonstrating the versatility of such compounds in medicinal chemistry (Ulus et al., 2016).

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c1-3-21(4-2)26(23,24)14-11-9-13(10-12-14)17(22)20-18-19-15-7-5-6-8-16(15)25-18/h9-12H,3-8H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLVLXHCJBPEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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